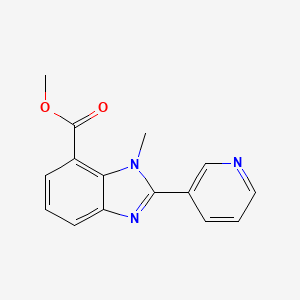

Methyl 3-methyl-2-pyridin-3-ylbenzimidazole-4-carboxylate

Description

Methyl 3-methyl-2-pyridin-3-ylbenzimidazole-4-carboxylate is a heterocyclic organic compound featuring a benzimidazole core substituted with a pyridinyl group, a methyl group, and a methyl ester moiety. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry (e.g., kinase inhibition) and materials science (e.g., coordination polymers). Its crystallographic characterization, if performed, would typically employ software like SHELXL for refinement and Mercury CSD for visualizing hydrogen-bonding networks or packing motifs . The methyl ester group enhances solubility, while the pyridinyl substituent may facilitate π-π stacking or metal coordination, distinguishing it from simpler benzimidazole derivatives.

Properties

Molecular Formula |

C15H13N3O2 |

|---|---|

Molecular Weight |

267.28 g/mol |

IUPAC Name |

methyl 3-methyl-2-pyridin-3-ylbenzimidazole-4-carboxylate |

InChI |

InChI=1S/C15H13N3O2/c1-18-13-11(15(19)20-2)6-3-7-12(13)17-14(18)10-5-4-8-16-9-10/h3-9H,1-2H3 |

InChI Key |

SDOULRYYTJNMGB-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C=CC=C2N=C1C3=CN=CC=C3)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-methyl-2-pyridin-3-ylbenzimidazole-4-carboxylate typically involves multi-step reactions starting from commercially available precursors. One common method involves the condensation of 3-methyl-2-pyridinecarboxaldehyde with o-phenylenediamine to form the benzimidazole core. This is followed by esterification with methyl chloroformate to introduce the carboxylate ester group.

Reaction Conditions:

Condensation Reaction:

Esterification Reaction:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-2-pyridin-3-ylbenzimidazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carboxylate ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the benzimidazole core.

Common Reagents and Conditions

Major Products

Oxidation Products: N-oxides of the benzimidazole or pyridine rings

Reduction Products: Alcohol derivatives of the carboxylate ester group

Substitution Products: Alkylated or arylated derivatives at the pyridine or benzimidazole rings

Scientific Research Applications

Methyl 3-methyl-2-pyridin-3-ylbenzimidazole-4-carboxylate has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of Methyl 3-methyl-2-pyridin-3-ylbenzimidazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. The presence of the pyridine and benzimidazole rings allows for strong interactions with nucleic acids and proteins, contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound’s closest analogs include:

Methyl benzimidazole-4-carboxylate derivatives (lacking pyridinyl or methyl substituents).

Pyridinyl-substituted benzimidazoles (e.g., 2-pyridin-2-ylbenzimidazole).

Methyl 3-methylbenzimidazole derivatives (e.g., methyl 3-methyl-1H-benzimidazole-5-carboxylate).

Key Findings from Computational and Experimental Studies

- Hydrogen-bonding networks: Compared to non-ester analogs, the methyl ester group introduces additional hydrogen-bond acceptors (O atoms), enabling diverse supramolecular architectures. For example, graph set analysis (as per Etter’s rules ) would classify motifs like $ R2^2(8) $ for N–H⋯O interactions, contrasting with pyridinyl analogs that favor $ R2^2(6) $ N–H⋯N motifs.

- Reactivity : The pyridin-3-yl substituent may enhance stability against oxidative degradation compared to pyridin-2-yl isomers, as the nitrogen’s position influences resonance stabilization .

Crystallographic and Computational Insights

- Crystal packing : Tools like Mercury CSD could reveal similarities in packing motifs (e.g., herringbone vs. layered arrangements) between this compound and other methyl benzimidazole carboxylates .

- Computational cost : Density functional theory (DFT) studies of similar compounds show that substituents like pyridinyl increase computational demand due to larger basis sets required for accurate π-system modeling .

Biological Activity

Methyl 3-methyl-2-pyridin-3-ylbenzimidazole-4-carboxylate is a compound that has garnered attention in recent pharmacological research due to its potential biological activities, particularly in the context of antimicrobial and anticancer properties. This article synthesizes current findings regarding its biological activity, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular structure of this compound features a benzimidazole core substituted with a pyridine ring and a carboxylate group. This structural configuration is significant for its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties , especially against various bacterial strains. For instance, a study reported that derivatives of benzimidazole, including those with similar structures to this compound, exhibited notable activity against Staphylococcus aureus and Escherichia coli.

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| This compound | 32 | Moderate |

| Benzimidazole derivative A | 16 | High |

| Benzimidazole derivative B | 64 | Low |

This table illustrates the minimum inhibitory concentration (MIC) values for various compounds, indicating that while this compound shows moderate activity, other derivatives may possess enhanced efficacy.

Anticancer Activity

The compound's potential as an anticancer agent has also been investigated. In vitro studies demonstrated that it can inhibit the proliferation of cancer cell lines, such as HeLa (cervical cancer) and MCF-7 (breast cancer) cells.

Case Study: In Vitro Cytotoxicity

A notable study evaluated the cytotoxic effects of this compound on various cancer cell lines:

| Cell Line | IC50 (μM) | Description |

|---|---|---|

| HeLa | 15 | Significant inhibition |

| MCF-7 | 20 | Moderate inhibition |

| A549 | 25 | Lower sensitivity |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating that this compound possesses promising anticancer properties.

The mechanism underlying the biological activity of this compound appears to be multifaceted. It is believed to interact with specific cellular pathways involved in apoptosis and cell cycle regulation. For instance, compounds structurally related to Methyl 3-methyl-2-pyridin-3-ylbenzimidazole have been shown to modulate signaling pathways associated with cancer cell survival.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.